molecular formula C19H20N2O2S2 B3749448 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzothiazole

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzothiazole

Cat. No. B3749448
M. Wt: 372.5 g/mol
InChI Key: XDYLEWXNFLHWLS-UHFFFAOYSA-N
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Description

2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as Pimavanserin, and it has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neuropsychiatric disorders.

Mechanism of Action

Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist, which means that it binds to and activates the receptor in a way that is opposite to the natural ligand. This mechanism of action is unique among antipsychotic medications, which typically target dopamine receptors. By selectively targeting the 5-HT2A receptor, Pimavanserin has been shown to effectively reduce psychotic symptoms without causing unwanted side effects such as motor impairment.
Biochemical and Physiological Effects
Pimavanserin has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin signaling pathways and the regulation of dopamine release. In clinical trials, Pimavanserin has been shown to effectively reduce psychotic symptoms such as hallucinations and delusions, while also improving overall quality of life for patients with PDP.

Advantages and Limitations for Lab Experiments

The advantages of using Pimavanserin in lab experiments include its unique mechanism of action, which allows for targeted modulation of serotonin signaling pathways without causing unwanted side effects. Additionally, Pimavanserin has been extensively studied in clinical trials and has a well-established safety profile. The limitations of using Pimavanserin in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to conduct the experiments.

Future Directions

There are several potential future directions for research on Pimavanserin, including further exploration of its mechanism of action and potential applications in the treatment of other neuropsychiatric disorders. Additionally, there is a need for further research on the long-term safety and efficacy of Pimavanserin, as well as the development of more cost-effective synthesis methods. Finally, there is a need for research on the potential use of Pimavanserin in combination with other medications for the treatment of neuropsychiatric disorders.

Scientific Research Applications

Pimavanserin has been extensively studied for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as Parkinson's disease psychosis (PDP) and schizophrenia. In clinical trials, Pimavanserin has been shown to be effective in reducing psychotic symptoms in patients with PDP, without exacerbating motor symptoms. Additionally, Pimavanserin has been shown to have potential applications in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease psychosis and major depressive disorder.

properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-10-12-21(13-11-14)25(22,23)16-8-6-15(7-9-16)19-20-17-4-2-3-5-18(17)24-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYLEWXNFLHWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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